![molecular formula C13H17N3O2 B5664580 N-[(1-ethyl-1H-benzimidazol-2-yl)methyl]-2-methoxyacetamide](/img/structure/B5664580.png)
N-[(1-ethyl-1H-benzimidazol-2-yl)methyl]-2-methoxyacetamide
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Overview
Description
N-[(1-ethyl-1H-benzimidazol-2-yl)methyl]-2-methoxyacetamide, also known as EBA, is a chemical compound that has been widely studied for its potential applications in scientific research. EBA is a benzimidazole derivative that has been shown to possess a range of biochemical and physiological effects, making it a promising candidate for use in various research fields.
Mechanism of Action
The exact mechanism of action of N-[(1-ethyl-1H-benzimidazol-2-yl)methyl]-2-methoxyacetamide is not fully understood, but it is believed to involve the inhibition of certain enzymes and proteins that are involved in cell growth and proliferation. N-[(1-ethyl-1H-benzimidazol-2-yl)methyl]-2-methoxyacetamide has been shown to inhibit the activity of topoisomerase II, an enzyme that is essential for DNA replication and cell division.
Biochemical and Physiological Effects:
N-[(1-ethyl-1H-benzimidazol-2-yl)methyl]-2-methoxyacetamide has been shown to have a range of biochemical and physiological effects, including anti-inflammatory, antioxidant, and antitumor properties. Studies have also demonstrated that N-[(1-ethyl-1H-benzimidazol-2-yl)methyl]-2-methoxyacetamide can induce apoptosis, or programmed cell death, in cancer cells.
Advantages and Limitations for Lab Experiments
One of the main advantages of using N-[(1-ethyl-1H-benzimidazol-2-yl)methyl]-2-methoxyacetamide in lab experiments is its relatively low toxicity compared to other compounds. However, N-[(1-ethyl-1H-benzimidazol-2-yl)methyl]-2-methoxyacetamide has been shown to have limited solubility in water, which can make it difficult to work with in certain experimental settings.
Future Directions
There are several potential future directions for research involving N-[(1-ethyl-1H-benzimidazol-2-yl)methyl]-2-methoxyacetamide. One area of interest is the development of new drugs based on the structure of N-[(1-ethyl-1H-benzimidazol-2-yl)methyl]-2-methoxyacetamide, with the goal of improving its efficacy and reducing its toxicity. Another potential area of research is the investigation of the molecular mechanisms underlying the antitumor properties of N-[(1-ethyl-1H-benzimidazol-2-yl)methyl]-2-methoxyacetamide, with the goal of identifying new targets for drug development. Additionally, further studies are needed to fully understand the biochemical and physiological effects of N-[(1-ethyl-1H-benzimidazol-2-yl)methyl]-2-methoxyacetamide, as well as its potential applications in other research fields.
Synthesis Methods
The synthesis of N-[(1-ethyl-1H-benzimidazol-2-yl)methyl]-2-methoxyacetamide involves the condensation of 2-methoxyacetyl chloride with 1-ethyl-1H-benzimidazole in the presence of a base such as triethylamine. The resulting product is then purified through recrystallization to obtain the final compound.
Scientific Research Applications
N-[(1-ethyl-1H-benzimidazol-2-yl)methyl]-2-methoxyacetamide has been used in various scientific research fields, including medicinal chemistry, biochemistry, and pharmacology. One of the main applications of N-[(1-ethyl-1H-benzimidazol-2-yl)methyl]-2-methoxyacetamide is in the development of new drugs for the treatment of various diseases. N-[(1-ethyl-1H-benzimidazol-2-yl)methyl]-2-methoxyacetamide has been shown to have potential as an antitumor agent, with studies demonstrating its ability to inhibit the growth of cancer cells in vitro.
properties
IUPAC Name |
N-[(1-ethylbenzimidazol-2-yl)methyl]-2-methoxyacetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17N3O2/c1-3-16-11-7-5-4-6-10(11)15-12(16)8-14-13(17)9-18-2/h4-7H,3,8-9H2,1-2H3,(H,14,17) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
INIFTRBPKIPQCZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C2=CC=CC=C2N=C1CNC(=O)COC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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